![molecular formula C7H3BrClN B1524124 2-Bromo-3-chlorobenzonitrile CAS No. 1031929-33-5](/img/structure/B1524124.png)
2-Bromo-3-chlorobenzonitrile
Overview
Description
2-Bromo-3-chlorobenzonitrile is an organic compound with the molecular formula C7H3BrClN . It has a molecular weight of 216.46 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
One of the methods for synthesizing similar compounds involves a one-step synthesis from 2-chlorotoluene via ammoxidation . A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for this synthesis . The catalysts were characterized by BET-SA, XRD, FT-IR, TPR, UV-Vis DRS, and NH3-TPD to identify the molecular structural changes of the catalysts .Molecular Structure Analysis
The InChI code for 2-Bromo-3-chlorobenzonitrile is 1S/C7H3BrClN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H . The InChI Key is DVMBZTNBWVDWBX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-3-chlorobenzonitrile is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthesis of Other Chemical Compounds
2-Bromo-3-chlorobenzonitrile can be used as a starting material in the synthesis of other chemical compounds. For instance, it can be used in the one-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation .
Catalyst Research
This compound can be used in catalyst research. A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for a one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation in a fixed bed reactor at atmospheric pressure .
Material Science
In the field of material science, 2-Bromo-3-chlorobenzonitrile can be used in the development of new materials .
Chemical Synthesis
2-Bromo-3-chlorobenzonitrile can be used in various chemical synthesis processes .
Chromatography
This compound can be used in chromatography, a laboratory technique for the separation of mixtures .
Analytical Research
2-Bromo-3-chlorobenzonitrile can be used in analytical research .
Safety and Hazards
2-Bromo-3-chlorobenzonitrile is associated with several hazard statements including H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Mechanism of Action
Target of Action
Many halogenated organic compounds, like 2-Bromo-3-chlorobenzonitrile, are used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity .
Mode of Action
Halogenated compounds often undergo nucleophilic substitution reactions. For example, in the presence of a nucleophile, the halogen atom (bromine or chlorine in this case) could be replaced .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of a nitrile group might influence its absorption and distribution .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the stability and efficacy of 2-Bromo-3-chlorobenzonitrile .
properties
IUPAC Name |
2-bromo-3-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMBZTNBWVDWBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679248 | |
Record name | 2-Bromo-3-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chlorobenzonitrile | |
CAS RN |
1031929-33-5 | |
Record name | 2-Bromo-3-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.